molecular formula C6H6F3N3O B1322344 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 937717-66-3

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B1322344
CAS No.: 937717-66-3
M. Wt: 193.13 g/mol
InChI Key: UTBJLKDVQNCKAS-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a pyrazole-derived compound with significant applications in agrochemicals, particularly as a fungicide. Its structure features a trifluoromethyl group at the 3-position and a carboxamide group at the 4-position of the pyrazole ring. This compound is recognized under the common name penthiopyrad (N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide) and is widely used to control fungal pathogens in crops . Regulatory bodies, including the European Commission and EFSA, have established maximum residue limits (MRLs) for this compound in food products, reflecting its approved use and safety profile .

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O/c1-12-2-3(5(10)13)4(11-12)6(7,8)9/h2H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBJLKDVQNCKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020872
Record name 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937717-66-3
Record name 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
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Scientific Research Applications

Pharmaceutical Applications

Drug Development
The compound is recognized for its role as an intermediate in the synthesis of novel pharmaceuticals. Its trifluoromethyl group enhances the pharmacokinetic properties of drug molecules, making it valuable in the design of anti-inflammatory and analgesic drugs. For instance, a study demonstrated that derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide exhibited moderate antifungal activities against pathogens like Gibberella zeae and Fusarium oxysporum, outperforming some commercial fungicides at specific concentrations .

Mechanism of Action
The mechanism involves interactions with specific molecular targets that are crucial for the therapeutic effects observed in bioassays. The structural features of this compound allow for selective binding to these targets, which enhances its efficacy .

Agricultural Chemistry

Agrochemical Synthesis
this compound serves as a key intermediate in the synthesis of herbicides and pesticides. Its stability and bioactivity are critical for developing agrochemicals that provide effective weed control while minimizing environmental impact. Research indicates that compounds derived from this pyrazole exhibit significant herbicidal activity .

Case Study: Penthiopyrad
Penthiopyrad, a fungicide containing the pyrazole moiety, was evaluated for its metabolism and efficacy against various pests. Studies showed that metabolites derived from this compound retained significant biological activity, indicating its potential as a sustainable agricultural solution .

Material Science

Advanced Materials Development
In materials science, this compound is utilized in formulating specialty polymers and coatings. The incorporation of this compound enhances chemical resistance and thermal stability, making it suitable for high-performance applications .

Analytical Chemistry

Reference Standard Usage
This compound acts as a reference standard in analytical methods, aiding in the accurate quantification of related compounds in environmental and biological matrices. Its stability allows for reliable measurement in various analytical techniques, including chromatography and mass spectrometry .

Data Summary Table

Application AreaSpecific Use CaseKey Findings/Outcomes
PharmaceuticalsDrug synthesisModerate antifungal activity against Gibberella zeae
Agricultural ChemistryHerbicide developmentEffective weed control with minimal environmental impact
Material ScienceSpecialty polymersEnhanced chemical resistance and thermal stability
Analytical ChemistryReference standardReliable quantification in environmental samples

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact on Yield : Derivatives with bulky or complex substituents (e.g., 4d ) exhibit lower yields due to steric hindrance during synthesis .
  • Trifluoromethyl Groups : The presence of trifluoromethyl groups (as in 6a and 7bg ) enhances lipophilicity and bioactivity, improving antifungal efficacy .
  • Heterocyclic Attachments : Thiadiazole (in 7bg ) and pyridinyl (in 6a ) groups contribute to higher melting points and stability, critical for formulation .

Antifungal Performance (In Vitro) :

Compounds were tested against plant pathogens (A. porri, M. coronaria, C. petroselini, R. solani):

Compound Pathogen Inhibition (%) (50 mg/L) Notable Activity Profile
7bg 80–90 Broad-spectrum efficacy
Penthiopyrad 75–85 (Field trials) Approved for commercial use
7bf 60–70 Moderate activity
  • Mechanistic Insights : The carboxamide group in penthiopyrad disrupts fungal mitochondrial respiration by inhibiting succinate dehydrogenase (SDH) . Analogous derivatives (e.g., 7bg ) likely share this mode of action but differ in binding affinity due to substituent variations.

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, commonly known as penthiopyrad, is a novel fungicide that has garnered attention due to its unique biological activity. This compound belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides, which are characterized by their mechanism of action that disrupts the citric acid cycle and mitochondrial electron transport pathways in fungi.

Chemical Structure

The chemical structure of penthiopyrad can be represented as follows:

Chemical Structure C6H6F3N3O\text{Chemical Structure }\text{C}_6\text{H}_6\text{F}_3\text{N}_3\text{O}

Penthiopyrad functions primarily as a fungicide by inhibiting succinate dehydrogenase, an essential enzyme in the mitochondrial respiratory chain. This inhibition leads to a disruption in the energy production of fungal cells, ultimately resulting in cell death. The specific mechanism involves the binding of penthiopyrad to the enzyme's active site, preventing substrate access and subsequent electron transport.

Antifungal Efficacy

Recent studies have demonstrated that penthiopyrad exhibits significant antifungal activity against various phytopathogenic fungi. A study evaluated its effectiveness against three species: Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. The results indicated that certain derivatives of penthiopyrad showed over 50% inhibition at concentrations of 100 µg/mL, outperforming traditional fungicides like carboxin and boscalid .

Fungus Species Inhibition Percentage at 100 µg/mL
Gibberella zeae>50%
Fusarium oxysporumModerate inhibition
Cytospora mandshuricaModerate inhibition

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of penthiopyrad derivatives has revealed insights into how modifications to the chemical structure can enhance antifungal properties. For instance, the introduction of various substituents on the pyridine ring has been shown to significantly affect biological activity, with some derivatives achieving higher efficacy than others .

Study on Metabolism and Residue Analysis

A comprehensive study assessed the metabolism of penthiopyrad in Wistar rats. The research indicated that after administration, significant metabolites were identified in urine and feces, with major components including 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. This study is crucial for understanding the environmental impact and safety profile of penthiopyrad as a pesticide .

Metabolite Detection Method Concentration
1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acidHPLCDetected in feces
Other minor metabolitesHPLCVarious concentrations

Long-term Toxicological Studies

Long-term studies have been conducted to evaluate the effects of penthiopyrad on reproduction and development in animal models. These studies indicated no significant adverse effects at recommended doses, supporting its safety for agricultural use .

Preparation Methods

Starting Materials and Initial Cyclization

A common approach begins with trifluoromethylated precursors such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one or ethyl difluoroacetoacetate derivatives. These compounds undergo cyclization with methyl hydrazine or hydrazine hydrate to form the pyrazole ring bearing the trifluoromethyl group at the 3-position.

  • For example, the reaction of ethyl trifluoroacetoacetate with methyl hydrazine in aqueous medium at controlled temperatures (10 °C to 80 °C) yields 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high selectivity and yield (~86.5%).

  • The cyclization is typically performed without additional organic solvents, relying on water or the ethanol formed in situ as the reaction medium, which simplifies purification and enhances selectivity.

  • Reaction times vary from 0.5 to 12 hours, with optimal conditions around 1 to 4 hours to maximize yield and isomeric purity.

Regioselectivity and Isomer Separation

  • The synthesis often produces regioisomeric mixtures of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. Separation is achieved by exploiting differences in boiling points under reduced pressure, guided by boiling point vs. pressure diagrams.

  • Selectivity is influenced by reaction temperature, pressure, and solvent conditions, with optimized protocols achieving selectivity ratios up to 96:4 favoring the desired isomer.

Functionalization to Carboxylic Acid and Carboxamide Derivatives

Methylation and Ester Formation

  • Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is prepared by methylation of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate precursors using iodomethane in DMF with sodium hydride as base at low temperature (0 °C), followed by stirring at ambient temperature for extended periods (~20 h). This step yields the methylated ester with yields around 74%.

Hydrolysis to Carboxylic Acid

  • The ester is hydrolyzed to the corresponding 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid by treatment with lithium hydroxide in tetrahydrofuran (THF) at 70 °C for approximately 2 hours. The acid is isolated by acidification and filtration, with yields reported up to 89%.

Conversion to Acid Chloride

  • The carboxylic acid is converted to the acid chloride by refluxing with thionyl chloride for 8 hours. This intermediate is crucial for subsequent amidation reactions.

Amidation to Form Carboxamide

  • The acid chloride reacts with various amines, including substituted pyridylamines, under controlled temperature (below 10 °C initially, then ambient) to afford the target carboxamide derivatives. The reaction mixture is purified by column chromatography to isolate the pure 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds.

Alternative Synthetic Routes and Process Optimization

Use of Carbon Dioxide in Ring Closure

  • An alternative method involves the acidification of sodium enolates of alkyl difluoroacetoacetates by carbonic acid generated in situ from carbon dioxide and water. This process, conducted under mild pressure (0.1 to 2 kg/cm²) and pH 5-7, leads to intermediates that are further reacted with trialkyl orthoformates in acetyl anhydride to form alkyl 2-alkomethylene-difluoro-3-oxobutyrates.

  • The pyrazole ring closure is then performed in a two-phase system with weak bases such as sodium or potassium carbonate and methylhydrazine, facilitating efficient ring formation.

Microwave and Sonication-Assisted Methods

  • Microwave and microwave-sonication techniques have been explored for related trifluoromethylated pyrazole derivatives, showing improved reaction rates and yields compared to conventional reflux methods. These methods provide rapid synthesis with comparable purity and characterization profiles.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Pyrazole ring formation Methyl hydrazine + trifluoromethylated ketone, aqueous medium, 10-80 °C, 1-4 h ~86.5 High selectivity, no organic solvent needed
Methylation of pyrazole ester Iodomethane, NaH, DMF, 0 °C to RT, 20 h 73.8 Controlled temperature, slow addition
Hydrolysis to acid LiOH, THF, 70 °C, 2 h 89.2 Acidification and filtration
Acid chloride formation Thionyl chloride, reflux, 8 h Not specified Intermediate for amidation
Amidation Acid chloride + amines, <10 °C to RT, 10 h Not specified Purification by column chromatography
Alternative ring closure Sodium enolate + CO2, acetyl anhydride, weak base Not specified Two-phase system, mild pressure
Microwave-assisted synthesis Microwave/sonication, various conditions Not specified Faster reaction times, comparable yields

Research Findings and Practical Considerations

  • The aqueous medium cyclization without organic solvents reduces environmental impact and simplifies workup.

  • Control of temperature and reaction time is critical to maximize yield and regioselectivity, especially to minimize formation of undesired isomers.

  • The use of lithium hydroxide for ester hydrolysis is efficient and provides high yields of the acid intermediate, which is stable and amenable to further functionalization.

  • Conversion to acid chloride using thionyl chloride is a classical and reliable method, but requires careful handling due to the reagent's toxicity and corrosiveness.

  • Amidation reactions proceed smoothly under mild conditions, allowing for the introduction of diverse amine substituents to tailor biological activity.

  • Alternative methods involving carbon dioxide and microwave-assisted synthesis offer promising routes for scale-up and process intensification.

Q & A

Q. What are the optimized synthetic routes for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be tailored for improved yield?

Methodological Answer: A two-step synthesis is commonly employed:

Intermediate Formation : React 5-chloropyrazole derivatives with trifluoromethylating agents (e.g., trifluoromethyl chloride) under alkaline conditions to introduce the CF₃ group .

Carboxamide Derivatization : Condense the intermediate with methylamine or its equivalents using coupling reagents like EDCI/HOBt.
Optimization Tips :

  • Use polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Monitor reaction progress via TLC or LC-MS to minimize byproducts.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most reliable for structural characterization, and what diagnostic peaks should researchers prioritize?

Methodological Answer :

  • ¹H/¹³C NMR :
    • Pyrazole Ring : Look for aromatic protons at δ 7.5–8.0 ppm (¹H) and carbons at 140–150 ppm (¹³C).
    • Trifluoromethyl Group : A singlet at δ -60 to -65 ppm in ¹⁹F NMR .
  • IR Spectroscopy : Stretching vibrations at 1700–1680 cm⁻¹ (amide C=O) and 1250–1150 cm⁻¹ (C-F) .
  • X-ray Crystallography : Resolve steric effects of the CF₃ group and confirm planarity of the pyrazole ring .

Q. Example NMR Data :

Proton Positionδ (ppm)MultiplicityIntegration
Pyrazole C-H7.82Singlet1H
N-Methyl3.50Singlet3H

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding interactions in biological systems?

Methodological Answer :

  • Electronic Effects : The CF₃ group is strongly electron-withdrawing, reducing the pyrazole ring’s electron density and enhancing metabolic stability.
  • Hydrophobic Interactions : Improves membrane permeability and target binding in hydrophobic pockets (e.g., enzyme active sites).
  • Computational Analysis :
    • Density Functional Theory (DFT) calculations show a dipole moment shift of ~1.2 D compared to non-fluorinated analogs.
    • Molecular docking (AutoDock Vina) predicts hydrogen bonding between the carboxamide and kinase residues (e.g., mTOR) .

Data Contradiction Note :
While CF₃ generally increases lipophilicity (logP +0.5), some studies report reduced solubility in aqueous buffers—researchers should balance these properties via co-solvents or prodrug strategies .

Q. What in vitro and in vivo models have been used to evaluate its biological activity, and what mechanistic insights have been gained?

Methodological Answer :

  • Antifungal Activity :
    • In vitro : MIC assays against Candida albicans (MIC₅₀ = 2.5 µg/mL) via ergosterol biosynthesis inhibition .
    • In vivo : Murine models show 60% survival rate at 10 mg/kg (oral dosing).
  • Nematocidal Activity :
    • LC₅₀ = 0.8 mg/L against Meloidogyne incognita by disrupting mitochondrial complex III .
  • Autophagy Induction : Western blotting confirms upregulation of LC3-II in prostate cancer cells (PC-3 line) .

Q. Experimental Design Considerations :

  • Use positive controls (e.g., fluconazole for antifungal assays).
  • Validate target engagement via CRISPR knockouts or RNAi .

Q. Are there reported structure-activity relationship (SAR) studies guiding the design of derivatives with enhanced potency?

Methodological Answer :

  • Key SAR Findings :
    • Pyrazole Substitution : 3-CF₃ is optimal for activity; replacing with Cl or Br reduces potency by 3–5x .
    • Carboxamide Modifications : N-Methyl retains activity, while bulkier groups (e.g., benzyl) decrease bioavailability.
  • Synthetic Strategies :
    • Introduce heterocyclic substituents (e.g., triazoles) via Huisgen cycloaddition to improve solubility .
    • Explore prodrugs (e.g., ester derivatives) for enhanced oral absorption .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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